KDM2A Inhibitor Scaffold Validation: Aminomethyl Pyridine-4-Carboxylate Series Delivers Submicromolar Potency with Novel Iron-Chelating Binding Mode
The aminomethyl pyridine-4-carboxylate series (the core scaffold of which the target compound is a close methyl ester analog) was derived from a high-throughput screening hit and demonstrated submicromolar, selective KDM2A inhibition. X-ray crystallography confirmed that the aminomethyl pyridine moiety chelates the active-site Fe(II) via a novel binding mode distinct from the 2,2'-bipyridine-4-carboxylate series [1]. A fully optimized analog from this program achieved KDM2A IC₅₀ = 58 nM and KDM7B IC₅₀ = 150 nM [1]. In comparison, the 2-aminomethyl-4-carboxypyridine scaffold (regioisomeric to the target compound) yielded inhibitors with KDM2A EC₅₀ values starting at 280 nM in cellular assays [2]. While the target compound itself is a methyl ester intermediate rather than the free acid active species, its 4-aminomethyl-2-carboxylate substitution pattern maps directly onto the validated pharmacophore [1].
| Evidence Dimension | KDM2A inhibitory potency (scaffold validation) |
|---|---|
| Target Compound Data | Target compound is the methyl ester precursor of the 4-(aminomethyl)pyridine-2-carboxylic acid core. Optimized analog: KDM2A IC₅₀ = 58 nM [1]. |
| Comparator Or Baseline | 2-Aminomethyl-4-carboxypyridine regioisomer series: KDM2A cellular EC₅₀ = 280 nM [2]; 2,2'-bipyridine-4-carboxylate scaffold: reported as less selective across KDM subfamilies [1]. |
| Quantified Difference | 4-Aminomethyl-2-carboxylate scaffold provides the validated pharmacophore for KDM2A inhibition; the 2-carboxylate regioisomer is associated with a distinct target profile (KDM4/5 vs. KDM2/7) [1]. |
| Conditions | In vitro enzymatic assays (KDM2A); X-ray crystallography (PDB deposit); cellular assay in MIAPaCa2 cells (H3K36me2 immunofluorescence) [1][2]. |
Why This Matters
Selection of the 4-aminomethyl-2-carboxylate scaffold ensures alignment with the KDM2A pharmacophore validated by X-ray crystallography, while regioisomeric alternatives map to different selectivity profiles across the KDM family.
- [1] England, K. A Potent and Selective Inhibitor of a Histone Demethylase. DPhil Thesis, University of Oxford, 2016. KDM2A IC₅₀ = 58 nM; KDM7B IC₅₀ = 150 nM. https://ora.ox.ac.uk/objects/uuid:e078e629-0987-449b-96dc-748601f2cff3 View Source
- [2] BindingDB. BDBM50158852 / CHEMBL3785340. KDM2A cellular EC₅₀ = 280 nM. https://bindingdb.org/ View Source
